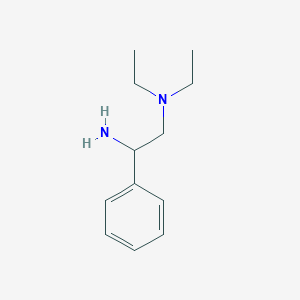

N-(2-amino-2-phenylethyl)-N,N-diethylamine

Vue d'ensemble

Description

N-(2-amino-2-phenylethyl)-N,N-diethylamine is a compound that can be associated with diethylamine, a molecule that has been used as an organocatalyst in various synthetic processes. Although the specific compound N-(2-amino-2-phenylethyl)-N,N-diethylamine is not directly mentioned in the provided papers, the related research on diethylamine and its derivatives can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Diethylamine has been utilized as an efficient organocatalyst in the synthesis of various compounds. For instance, it catalyzed the solvent-free synthesis of β-phosphonomalononitriles through a three-component condensation process involving aldehyde, malononitrile, and dialkyl phosphite at ambient temperature . Additionally, diethylamine facilitated the diastereoselective synthesis of 2-amino-4H-chromenes, which are structurally related to the Bcl-2 protein antagonist HA-14-1 . These studies suggest that diethylamine or its derivatives could potentially be used in the synthesis of N-(2-amino-2-phenylethyl)-N,N-diethylamine through similar multicomponent or one-pot condensation methods.

Molecular Structure Analysis

The molecular structure of diethylamine-related compounds has been characterized using various techniques. For example, the crystal structure of a diethylamine salt was determined using X-ray single crystallography, revealing a 2:1 molar ratio of acid to amine . Another study determined the molecular structure of a cobalt(III) iodide complex with diethylenetriamine, which included an N-(2-aminoethyl) group, by X-ray diffraction . These findings provide a foundation for understanding the structural aspects of N-(2-amino-2-phenylethyl)-N,N-diethylamine, which may also be characterized using similar crystallographic methods.

Chemical Reactions Analysis

The reactivity of diethylamine in chemical reactions has been explored in the context of its role as an organocatalyst. The synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine involved an addition alkylation reaction with epoxyethane . This indicates that diethylamine derivatives can participate in alkylation reactions, which could be relevant for the chemical reactions involving N-(2-amino-2-phenylethyl)-N,N-diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethylamine derivatives can be inferred from studies on similar compounds. For instance, the crystal structure and Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provided insights into intermolecular interactions and bond lengths and angles within the structure . Additionally, the rotational barriers of N,N-dialkylaminobenzamides and analogously substituted compounds were investigated using dynamic NMR spectroscopy and quantum chemical calculations . These studies suggest that the physical and chemical properties of N-(2-amino-2-phenylethyl)-N,N-diethylamine could be analyzed using similar techniques to understand its stability, intermolecular interactions, and rotational dynamics.

Applications De Recherche Scientifique

Receptor Affinity and Synthesis

N-(2-amino-2-phenylethyl)-N,N-diethylamine derivatives have been studied for their in vitro binding affinities for dopamine receptors. For example, the substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups decreased the affinity for D-1 binding sites but greatly enhanced the effectiveness on D-2 binding sites. N-ethyl and N-n-propyl-N-(2-phenylethyl) derivatives were found to be the most potent with high selectivity for D-2 binding sites (Claudi et al., 1990).

Organocatalysis in Chemical Synthesis

N-(2-amino-2-phenylethyl)-N,N-diethylamine and its derivatives have been used as organocatalysts in environmentally benign and diversity-oriented protocols for the synthesis of medicinally privileged compounds. For instance, they have been employed in the solvent-free synthesis of β-phosphonomalononitriles and 2-amino-4H-chromenes at ambient temperature, highlighting the catalyst's practical utility in organic synthesis (Kulkarni et al., 2012).

Fluorinating Agent in Organic Chemistry

This compound has been used in organic chemistry as a fluorinating agent. The use of (1,1,2-trifluoro-2-chloroethyl)-diethylamine for the replacement of a hydroxyl group by a fluorine atom has been investigated, especially in hydroxy-compounds carrying other functional groups (Bergmann & Cohen, 1970).

Development of Novel MALDI Matrix

N-phenyl-2-naphthylamine, a derivative, was developed as a novel matrix for analysis and in situ imaging of small molecules by matrix-assisted laser desorption/ionization mass spectrometry. This matrix showed good performance in analyzing a wide range of small-molecule metabolites, indicating its potential application in biomedical research (Liu et al., 2018).

Asymmetric Synthesis in Medicinal Chemistry

The compound and its derivatives have been used in the asymmetric synthesis of molecules with potential medical applications. For example, an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, was described, using chiral (phenyl)ethylamines (Boggs et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N',N'-diethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)10-12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIFQVOOARCSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406982 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

CAS RN |

31788-87-1 | |

| Record name | N-(2-amino-2-phenylethyl)-N,N-diethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2-phenylethyl)diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)